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molecular formula C17H27Cl2N5O2 B1200266 3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine CAS No. 73793-66-5

3-(2-(3-t-Butylamino-2-hydroxy-propoxy)phenyl)-6-hydrazinopyridazine

Cat. No. B1200266
M. Wt: 404.3 g/mol
InChI Key: JXYMAOJZCNBDTB-UHFFFAOYSA-N
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Patent
US04340733

Procedure details

A stirred mixture of 3-chloro-6-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]pyridazine hydrochloride (0.3 g.) and hydrazine hydrate (3 ml.) was heated under reflux for 50 minutes. After cooling, dichloromethane was added and this mixture was extracted with water, the dichloromethane was removed by evaporation and the residue was treated with a mixture of n-propanol (1.2 ml.) and concentrated hydrochloric acid (0.13 ml.) to give 3-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]-6-hydrazinopyridazine dihydrochloride, m.p. 163°-168°.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl:2][C:3]1[N:4]=[N:5][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[O:15][CH2:16][CH:17]([OH:24])[CH2:18][NH:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[CH:7][CH:8]=1.O.[NH2:26][NH2:27]>ClCCl>[ClH:2].[ClH:1].[C:20]([NH:19][CH2:18][CH:17]([OH:24])[CH2:16][O:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[C:6]1[N:5]=[N:4][C:3]([NH:26][NH2:27])=[CH:8][CH:7]=1)([CH3:23])([CH3:22])[CH3:21] |f:0.1,2.3,5.6.7|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
Cl.ClC=1N=NC(=CC1)C1=C(C=CC=C1)OCC(CNC(C)(C)C)O
Name
Quantity
3 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 50 minutes
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
this mixture was extracted with water
CUSTOM
Type
CUSTOM
Details
the dichloromethane was removed by evaporation
ADDITION
Type
ADDITION
Details
the residue was treated with a mixture of n-propanol (1.2 ml.) and concentrated hydrochloric acid (0.13 ml.)

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.C(C)(C)(C)NCC(COC1=C(C=CC=C1)C=1N=NC(=CC1)NN)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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